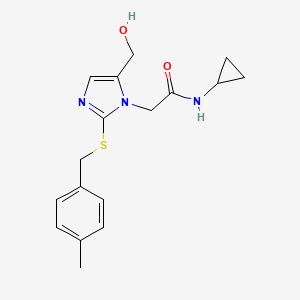

N-cyclopropyl-2-(5-(hydroxymethyl)-2-((4-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide

Description

Properties

IUPAC Name |

N-cyclopropyl-2-[5-(hydroxymethyl)-2-[(4-methylphenyl)methylsulfanyl]imidazol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2S/c1-12-2-4-13(5-3-12)11-23-17-18-8-15(10-21)20(17)9-16(22)19-14-6-7-14/h2-5,8,14,21H,6-7,9-11H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGNHOXXEYGLTJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NC=C(N2CC(=O)NC3CC3)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-cyclopropyl-2-(5-(hydroxymethyl)-2-((4-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide is a synthetic compound belonging to the imidazole derivatives class, which has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and mechanisms of action, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound is characterized by a unique molecular structure that includes:

- Cyclopropyl group : Contributes to the compound's stability.

- Hydroxymethyl group : Potentially enhances solubility and biological interaction.

- Thioether functionality : May facilitate interactions with biological targets.

Molecular Formula : CHNOS

Molecular Weight : 331.4 g/mol

CAS Number : 921568-18-5

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes include:

- Formation of the Imidazole Ring : Utilizing the Debus-Radziszewski reaction to create the 2,4,5-trisubstituted imidazole framework.

- Introduction of Functional Groups : Sequential addition of hydroxymethyl and thioether moieties through alkylation and substitution reactions.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit a broad spectrum of antimicrobial properties. In studies evaluating similar compounds, significant antibacterial activity has been observed against various strains, including Staphylococcus aureus and Escherichia coli.

| Compound | Zone of Inhibition (mm) | Reference |

|---|---|---|

| N-cyclopropyl derivative | 20 (E. coli) | |

| Streptomycin | 28 (E. coli) | |

| Ciprofloxacin | 19 (E. coli) |

The above table summarizes the antimicrobial efficacy of N-cyclopropyl derivatives compared to standard antibiotics.

Anti-inflammatory and Antitumor Activities

Imidazole derivatives have also been studied for their anti-inflammatory and antitumor properties. The mechanism often involves inhibition of cyclooxygenase enzymes (COX), which are pivotal in inflammatory pathways.

In vitro studies have shown that compounds similar to this compound can effectively inhibit COX-2 activity, leading to reduced inflammatory responses.

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that:

- The imidazole ring may interact with various biological receptors or enzymes.

- The thioether group can participate in hydrogen bonding, enhancing binding affinity to target proteins.

Case Studies

A notable case study involved the evaluation of N-cyclopropyl derivatives in animal models for their anti-inflammatory effects. The results indicated a significant reduction in edema in treated groups compared to controls, suggesting potential therapeutic applications in inflammatory diseases.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following compounds share structural similarities with the target molecule, differing primarily in substituents or core scaffolds:

Key Observations:

Thioether vs. Thiol (Mercapto) Groups: The target compound’s thioether linkage (C-S-C) at position 2 enhances stability compared to the mercapto (-SH) group in the analog from . Thiols are prone to oxidation, forming disulfides, whereas thioethers are more chemically inert .

Imidazole vs. Thiadiazole Cores :

- Thiadiazole derivatives (e.g., compounds in ) exhibit higher melting points (132–170°C) compared to imidazole analogs, likely due to stronger intermolecular interactions in the crystalline state .

Physicochemical Properties

Q & A

Q. Key Analytical Methods :

- TLC monitors reaction progress and intermediate purity .

- NMR Spectroscopy (1H, 13C) confirms structural integrity and regioselectivity .

- Mass Spectrometry (MS) validates molecular weight and fragmentation patterns .

Q. Table 1: Synthesis Optimization Parameters

| Step | Conditions | Analytical Validation | References |

|---|---|---|---|

| Imidazole formation | Reflux in ethanol, 12–24 h | TLC, NMR | |

| Thioether coupling | DMF, 80°C, catalytic base (e.g., K2CO3) | NMR, MS | |

| Acetamide functionalization | Cyclopropylamine, DCM, RT | HPLC, IR |

How can researchers resolve discrepancies between computational and experimental spectral data?

Q. Advanced Research Focus

- Cross-Validation : Compare experimental NMR/IR data with density functional theory (DFT)-calculated spectra. Adjust computational parameters (e.g., solvent models, basis sets) to align with experimental conditions .

- Isotopic Labeling : Use deuterated analogs to confirm proton assignments in complex NMR spectra .

- Multi-Technique Correlation : Combine MS/MS fragmentation patterns with IR functional group analysis to resolve ambiguities .

What biological assays are recommended for initial therapeutic evaluation?

Q. Basic Research Focus

- Enzyme Inhibition : Screen against kinases or proteases using fluorometric assays (e.g., ATPase activity).

- Antimicrobial Activity : Test against Gram-positive/negative bacteria via broth microdilution (MIC values) .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 .

Q. Advanced Follow-Up :

- Mechanistic Studies : Employ molecular docking to predict binding modes to targets like EGFR or COX-2 .

How to optimize solvent systems for improved reaction yields?

Q. Advanced Research Focus

- Solvent Screening : Test polar aprotic (DMF, DMSO) vs. protic (ethanol, methanol) solvents for solubility and reactivity.

- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction times and byproduct formation .

- Catalyst Selection : Evaluate Pd/C or CuI for coupling steps to enhance regioselectivity .

Q. Table 2: Solvent Impact on Yield

| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) | References |

|---|---|---|---|---|

| DMF | 80 | 78 | 95% | |

| Ethanol | Reflux | 65 | 88% | |

| THF | 60 | 72 | 91% |

What strategies mitigate impurities during synthesis?

Q. Advanced Research Focus

- Chromatographic Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) to separate byproducts .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals .

- In-Situ Monitoring : Employ inline FTIR or Raman spectroscopy to detect intermediates and adjust conditions dynamically .

How to design SAR studies for the cyclopropyl group?

Q. Advanced Research Focus

Analog Synthesis : Replace cyclopropyl with other substituents (e.g., methyl, phenyl) .

Bioactivity Profiling : Compare IC50 values across analogs in enzyme/cell-based assays.

Computational Modeling : Map steric/electronic effects of substituents on binding affinity using molecular dynamics .

Key Finding : Cyclopropyl’s rigidity may enhance target binding via reduced conformational flexibility .

What in silico methods predict target binding affinity?

Q. Advanced Research Focus

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with active sites .

- MD Simulations : Run 100-ns trajectories to assess binding stability and free energy (MM/PBSA) .

- Pharmacophore Modeling : Identify critical hydrogen-bonding and hydrophobic features for lead optimization .

How does the hydroxymethyl group influence stability?

Q. Basic Research Focus

- Hydrogen Bonding : Enhances solubility in aqueous buffers but may increase hygroscopicity .

- Oxidative Stability : Monitor degradation via HPLC under accelerated conditions (40°C/75% RH) .

- Derivatization : Protect as acetate ester during synthesis to prevent side reactions .

What mechanisms explain pH-dependent reactivity?

Q. Advanced Research Focus

- Acidic Conditions : Protonation of the imidazole ring may alter electron density, favoring nucleophilic attacks .

- Basic Conditions : Deprotonation of the hydroxymethyl group could lead to β-elimination or oxidation .

- Controlled Experiments : Perform kinetic studies at pH 3–10 to map reaction pathways .

How to scale up synthesis using green chemistry principles?

Q. Advanced Research Focus

- Continuous Flow Reactors : Improve heat/mass transfer and reduce solvent waste .

- Biocatalysis : Explore lipases or transaminases for enantioselective steps .

- Solvent Recycling : Implement distillation systems for DMF or ethanol recovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.